molecular formula C7H14N2O3S B1674967 L-Methionylglycine CAS No. 14486-03-4

L-Methionylglycine

Cat. No. B1674967
CAS RN: 14486-03-4
M. Wt: 206.27 g/mol
InChI Key: QXOHLNCNYLGICT-YFKPBYRVSA-N
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Description

L-Methionylglycine is a derivative of the amino acid Glycine . It has been commercially used as an ergogenic supplement, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .


Synthesis Analysis

The synthesis of L-Methionylglycine has been characterized structurally by means of solid-state linear polarized IR (IR-LD) spectroscopy of oriented samples as colloidal suspension in nematic liquid crystal . Quantum chemical ab initio calculations and vibrational analysis support the experimental data .


Molecular Structure Analysis

The molecular structure of L-Methionylglycine has been analyzed using solid-state linear polarized IR (IR-LD) spectroscopy . The experimental and theoretical data of hydrochloride salt were compared with analogous data of the neutral dipeptide to explain the role of intermolecular hydrogen bonding on the conformational behavior and spectroscopic properties of the compound .


Chemical Reactions Analysis

The hydrolysis of the amide bond in L-Methionine-containing dipeptides in the presence of dinuclear Palladium (II) complexes with Benzodiazines bridging ligands has been studied .


Physical And Chemical Properties Analysis

L-Methionylglycine has a molecular weight of 206.26 and its formula is C7H14N2O3S . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Methionine Metabolism and Protein Synthesis

Research indicates L-Methionylglycine's involvement in methionine metabolism and protein synthesis. A study by Cheng et al. (1971) explored the uptake mechanisms of dipeptides, including L-Methionylglycine, in rat small intestine, highlighting the energy-dependent nature of peptide uptake and suggesting dual modes of amino acid absorption from oligopeptides (Cheng, B., Navab, F., Lis, M., Miller, T. N., & Matthews, D., 1971). Similarly, Dekker et al. (1949) discussed the synthesis of methionine peptides and their cleavage by proteolytic enzymes, noting the potential for studying metabolic reactions involving methionine in peptide linkage (Dekker, C., Taylor, S. P., & Fruton, J., 1949).

Methionine in Nutrient Metabolism and Plant Physiology

Frontiera et al. (1994) detailed the regulation of methionine metabolism, emphasizing the biochemical pathways influenced by dietary methionine and its role in maintaining homeostasis under varying nutritional conditions (Frontiera, M., Stabler, S., Kolhouse, J.F., & Allen, R., 1994). Akram et al. (2020) investigated the exogenous application of L-Methionine on bitter gourd under drought conditions, illustrating how L-Methionine can mitigate stress-induced physiological changes and improve plant growth (Akram, N., Umm-E-Hani, Ashraf, M., Ashraf, M., & Sadiq, M., 2020).

Protein Labeling and Biochemical Studies

Beatty and Tirrell (2008) discussed the use of methionine analogs for selective protein labeling in cellular studies, showcasing the utility of L-Methionylglycine and its analogs in probing cellular processes and protein dynamics (Beatty, K., & Tirrell, D., 2008). This is complemented by work from Wang et al. (2008), who examined the processing of N-terminal unnatural amino acids in proteins, shedding light on the engineering possibilities for recombinant proteins using L-Methionylglycine derivatives (Wang, A.A., Nairn, N. W., Johnson, R. S., Tirrell, D., & Grabstein, K., 2008).

properties

IUPAC Name

2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOHLNCNYLGICT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020087
Record name L-Methionylglycine
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Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; Savoury meaty with cheesy notes aroma
Record name L-Methionylglycine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2099/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Practically insoluble (in ethanol)
Record name L-Methionylglycine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2099/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

L-Methionylglycine

CAS RN

14486-03-4
Record name L-Methionylglycine
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Record name L-Methionylglycine
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Record name L-Methionylglycine
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Record name N-L-methionylglycine
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Record name L-METHIONYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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